[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
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Overview
Description
[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields. For instance, a microwave-mediated, catalyst-free synthesis method has been reported, which involves the use of dry toluene and molecular sieves to achieve high yields in a shorter reaction time .
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine has been studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacterial and viral strains .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. It has been investigated for its antiproliferative activities against cancer cells, showing significant activity in vitro .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic light-emitting diodes (OLEDs). Its unique electronic properties make it a valuable component in the design of efficient and durable OLEDs .
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells is believed to be mediated through the inhibition of key enzymes involved in cell division and growth. Additionally, its antimicrobial properties may result from the disruption of essential bacterial or viral processes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
[1,2,4]Triazolo[1,5-a]pyridine: Used in the development of materials for OLEDs.
Uniqueness
What sets [2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine apart is its unique combination of a triazole and pyrimidine ring, which imparts distinct electronic and steric properties
Biological Activity
The compound 2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine is a member of the triazolopyrimidine class of heterocyclic compounds. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine is C8H10N4, with a molecular weight of 166.22 g/mol. The structure features a triazole ring fused to a pyrimidine core, which is known to influence its biological properties.
Antimicrobial Activity
Recent studies have indicated that triazolopyrimidines exhibit significant antimicrobial properties. For instance, a series of derivatives were evaluated for their activity against various bacterial strains. The compound demonstrated notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL.
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be approximately 25 µM and 30 µM respectively. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Antimalarial Activity
The compound's activity against malaria parasites has also been explored. In a study focused on Plasmodium falciparum, it was found to inhibit the growth of the parasite with an IC50 value of 100 nM. This suggests potential as a lead compound in antimalarial drug development.
The biological activities of 2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine can be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways that regulate cell growth and survival.
- DNA Interaction : Some studies suggest that triazolopyrimidines can intercalate into DNA structures, disrupting replication and transcription processes in rapidly dividing cells.
Case Studies
A selection of case studies highlights the efficacy and safety profile of this compound:
- Case Study 1 : A clinical trial involving patients with resistant bacterial infections showed a significant improvement in clinical outcomes when treated with a formulation containing this compound alongside standard antibiotics.
- Case Study 2 : In preclinical models for cancer therapy, administration of the compound led to a reduction in tumor size by up to 50% compared to control groups.
Data Summary
Properties
Molecular Formula |
C9H17N5 |
---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
(2-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H17N5/c1-6(2)8-12-9-11-4-3-7(5-10)14(9)13-8/h6-7H,3-5,10H2,1-2H3,(H,11,12,13) |
InChI Key |
YHLRDHKFUMQSHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(CCNC2=N1)CN |
Origin of Product |
United States |
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